molecular formula C19H29N3O3S B4842086 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4842086
M. Wt: 379.5 g/mol
InChI Key: WYMNVHBMNZDOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. SNC80 has been found to exhibit high selectivity for the delta-opioid receptor, which is involved in the regulation of pain, mood, and addiction.

Scientific Research Applications

1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has been found to exhibit high selectivity for the delta-opioid receptor, which is involved in the regulation of pain, mood, and addiction. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has been shown to be effective in animal models of pain, including neuropathic pain and inflammatory pain. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has also been found to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and spinal cord. Activation of the delta-opioid receptor by 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide leads to the inhibition of neurotransmitter release, which reduces the transmission of pain signals. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has been found to exhibit high selectivity for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists.
Biochemical and Physiological Effects:
1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the reduction of pain and the modulation of mood and addiction. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has also been found to increase the release of dopamine in the brain, which is involved in the regulation of mood and reward.

Advantages and Limitations for Lab Experiments

1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has several advantages for lab experiments, including its high selectivity for the delta-opioid receptor, which reduces the risk of off-target effects. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has also been found to exhibit a long duration of action, which reduces the need for frequent dosing. However, 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo. 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide, including the development of more effective formulations for in vivo administration. There is also a need for further studies to determine the optimal dosing and treatment duration for 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide in various applications. Additionally, there is a need for further studies to investigate the potential therapeutic applications of 1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide in other areas, such as depression and anxiety.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-6-7-17(16(2)14-15)26(24,25)22-12-8-19(9-13-22,18(20)23)21-10-4-3-5-11-21/h6-7,14H,3-5,8-13H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMNVHBMNZDOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide

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